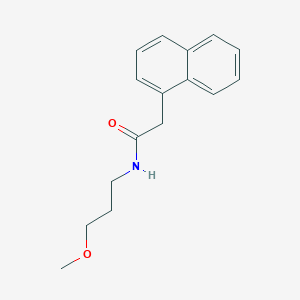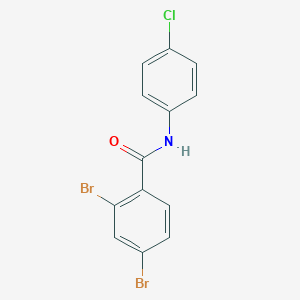
2,4-dibromo-N-(4-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-N-(4-chlorophenyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-N-(4-chlorophenyl)benzamide involves its binding to the active site of HDAC enzymes. This binding prevents the enzyme from removing acetyl groups from histone proteins, which are important regulators of gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in cancer research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dibromo-N-(4-chlorophenyl)benzamide are still being studied. However, it has been shown to have a potent inhibitory effect on HDAC enzymes, which can lead to changes in gene expression patterns. This inhibition has potential applications in cancer research, as changes in gene expression patterns can lead to the suppression of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-dibromo-N-(4-chlorophenyl)benzamide in lab experiments include its high potency as an HDAC inhibitor and its ability to selectively target certain enzymes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its hazardous properties.
Direcciones Futuras
There are many potential future directions for research involving 2,4-dibromo-N-(4-chlorophenyl)benzamide. Some possible areas of research include further studies on its mechanism of action, its potential applications in cancer research, and its use as a tool for studying gene expression patterns. Additionally, there is potential for the development of new compounds based on the structure of 2,4-dibromo-N-(4-chlorophenyl)benzamide with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2,4-dibromo-N-(4-chlorophenyl)benzamide involves the reaction of 4-chloroaniline and 2,4-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound with a high yield.
Aplicaciones Científicas De Investigación
2,4-dibromo-N-(4-chlorophenyl)benzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in cancer research.
Propiedades
Fórmula molecular |
C13H8Br2ClNO |
|---|---|
Peso molecular |
389.47 g/mol |
Nombre IUPAC |
2,4-dibromo-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2ClNO/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18) |
Clave InChI |
DBBDJHSYFVQKLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



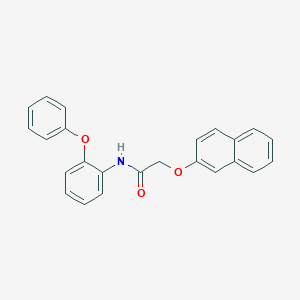
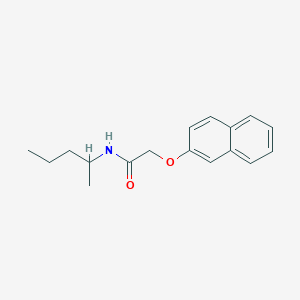
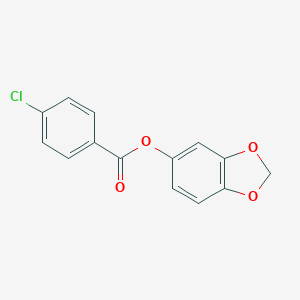
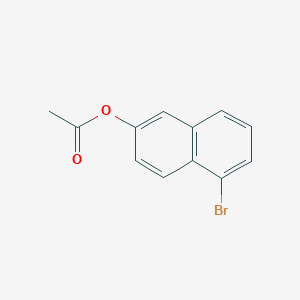

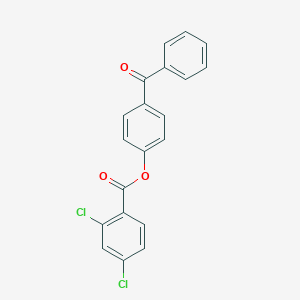
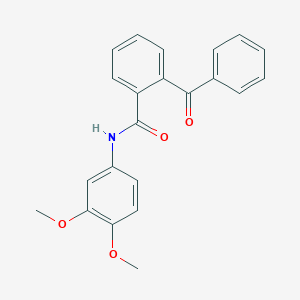
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

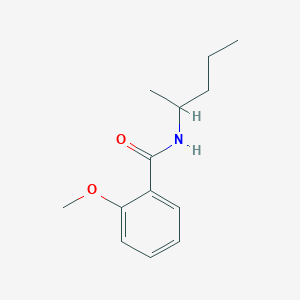
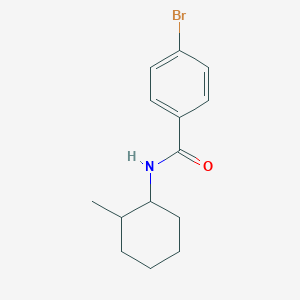
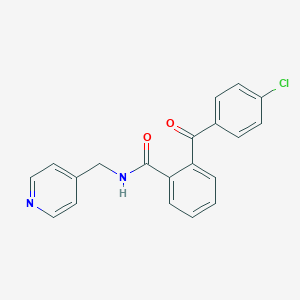
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
